molecular formula C19H21ClFN3O3S B2755076 3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897618-68-7

3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2755076
CAS No.: 897618-68-7
M. Wt: 425.9
InChI Key: SFFSFJUGPMMXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research, primarily due to its incorporation of two privileged pharmacophores: a benzamide group and a N-arylpiperazine moiety. The piperazine ring system is a widely utilized scaffold in drug discovery for its ability to optimize physicochemical properties and serve as a conformational spacer to position pharmacophoric elements for effective target interaction . Piperazine-containing compounds have demonstrated a broad spectrum of therapeutic activities in research settings, including potent and selective antagonism of neurological targets , as well as antiviral and anticancer properties . The specific structure of this compound, featuring a sulfonyl group linking the piperazine and benzamide units, is structurally analogous to compounds investigated as Bcl-2 inhibitors for oncology research . This molecular architecture suggests potential research applications in studying protein-protein interactions involved in apoptosis. Furthermore, the 4-fluorophenyl-substituted piperazine is a key structural feature found in highly selective and potent dopamine receptor ligands, indicating this compound's high utility for neuroscience research, particularly in the study of neurochemical pathways and receptor subtypes . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-3-1-2-15(14-16)19(25)22-8-13-28(26,27)24-11-9-23(10-12-24)18-6-4-17(21)5-7-18/h1-7,14H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFSFJUGPMMXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Sulfonylation-Amide Coupling

A streamlined approach condenses sulfonylation and amide formation into a single pot:

  • Procedure : Sequential addition of 2-chloroethanesulfonyl chloride and 3-chlorobenzoyl chloride to 4-(4-fluorophenyl)piperazine in THF with DIPEA.
  • Yield : 75–78%, with reduced purification burden.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the amide coupling step, achieving 85% yield while reducing reaction time from 24 h to 30 min.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors enhance reproducibility and safety:

  • Sulfonylation : Flow rate of 0.5 mL/min, residence time 15 min, 80% yield.
  • Amide Coupling : Microreactor with immobilized EDCI, 92% yield.
  • Cost Analysis : Raw material costs reduced by 22% compared to batch processing.

Impurity Profiling and Quality Control

Common impurities include:

  • Des-chloro analog : Formed via hydrolysis of the benzamide (≤0.5% by HPLC).
  • Di-sulfonylated byproduct : Controlled via stoichiometric monitoring (≤0.3%).
  • Residual solvents : Ethyl acetate (<500 ppm), THF (<720 ppm) per ICH guidelines.

Scientific Research Applications

Dopamine Receptor Interaction : One of the primary applications of this compound lies in its interaction with dopamine receptors, specifically the D3 receptor subtype. Research indicates that compounds with similar structures exhibit selective binding to D3 receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The ability to selectively target D3 receptors over D2 receptors is crucial for minimizing side effects associated with non-selective dopamine receptor antagonists .

Enzyme Inhibition : The sulfonamide moiety within the compound may facilitate interactions with enzymes involved in neurotransmitter metabolism. This interaction can lead to altered levels of neurotransmitters like dopamine, potentially contributing to therapeutic effects in treating mood disorders and other neuropsychiatric conditions.

Pharmacological Studies

Recent studies have focused on evaluating the binding affinity of 3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide at dopamine receptors. Key findings include:

  • High Selectivity for D3 Receptors : The compound has demonstrated high selectivity for D3 receptors compared to D2 receptors, making it a promising candidate for developing drugs with reduced side effects associated with broader receptor activity .
  • Potential as a Selective Ligand : Analog studies have shown that certain derivatives of this compound exhibit over 1000-fold selectivity for D3 receptors, reinforcing its potential as a selective ligand for therapeutic applications.

Case Studies

  • Selective D3 Ligands : A study highlighted the synthesis of analogs based on this compound, which exhibited significant selectivity for D3 receptors. This selectivity is essential for creating targeted therapies for neuropsychiatric disorders while minimizing adverse effects associated with broader receptor antagonism .
  • Modulation of Receptor Activity : Another investigation into similar piperazine derivatives indicated promising results in modulating receptor activity through structural variations. These findings support the hypothesis that specific modifications can significantly impact biological outcomes and therapeutic efficacy.

Summary of Findings

The following table summarizes key findings related to the biological activity and potential applications of this compound:

Study FocusKey Findings
Dopamine Receptor BindingHigh selectivity for D3 receptors over D2
Enzyme InteractionPotential inhibition of neurotransmitter metabolism
Structural VariationsSignificant impact on biological activity

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, linker groups, and piperazine modifications, leading to distinct pharmacological and physicochemical properties. Below is a comparative analysis supported by evidence:

Structural Analog: 4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1)

  • Key Differences :
    • Benzamide Substituent : 4-chloro vs. 3-chloro in the target compound.
    • Linker : Oxo (-CO-) vs. sulfonyl (-SO₂-) group.
    • Piperazine Substituent : Phenyl vs. 4-fluorophenyl.
  • Implications: The 4-chloro configuration may alter steric hindrance in receptor binding. The absence of fluorine on the piperazine phenyl ring may decrease electron-withdrawing effects, affecting receptor affinity .

Structural Analog: 3-Chloro-N-[2-(4-Fluorophenyl)ethyl]-4-hydroxybenzamide

  • Key Differences: Benzamide Substituents: Additional 4-hydroxy group.
  • Implications: The 4-hydroxy group introduces hydrogen-bonding capacity, enhancing solubility but possibly reducing blood-brain barrier penetration. The lack of a piperazine-sulfonyl moiety suggests divergent targets (e.g., non-receptor-mediated mechanisms) .

Structural Analog: 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide

  • Key Differences :
    • Linker : Pentanamide chain vs. ethylsulfonyl.
    • Piperazine Substituent : 2,4-Dichlorophenyl vs. 4-fluorophenyl.
    • Benzamide Replacement : Pyridinylphenyl-pentanamide core.
  • Implications :
    • The longer pentanamide linker may improve lipophilicity but reduce conformational rigidity.
    • Dichlorophenyl substitution on piperazine introduces bulkier, more lipophilic groups, likely altering receptor subtype selectivity (e.g., dopamine D3 vs. D2) .

Structural Analog: Diflubenzuron (Pesticide)

  • Key Differences :
    • Core Structure : Simpler benzamide with urea linkage.
    • Substituents : Difluorophenyl and chlorophenyl groups.
  • Implications: Despite shared benzamide motifs, diflubenzuron’s pesticidal activity (chitin synthesis inhibition) highlights how minor structural changes (e.g., urea vs. sulfonyl-piperazine) redirect biological function .

Data Table: Structural and Functional Comparison

Compound Name Benzamide Substituents Piperazine Substituents Linker Group Notable Properties
Target Compound 3-chloro 4-(4-fluorophenyl) Sulfonyl ethyl High polarity, potential CNS receptor target
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide 4-chloro Phenyl Oxo ethyl Moderate solubility, phenyl interaction
3-Chloro-N-[2-(4-fluorophenyl)ethyl]-4-hydroxybenzamide 3-chloro, 4-hydroxy None (4-fluorophenethyl) Ethyl Enhanced H-bonding, non-piperazine target
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide None (pentanamide) 2,4-Dichlorophenyl Pentanamide Lipophilic, dopamine D3 selectivity
Diflubenzuron Difluorophenyl, chlorophenyl None Urea Pesticidal activity, chitin synthesis inhibitor

Research Findings and Implications

  • Target Compound : The sulfonyl group enhances solubility, while the 4-fluorophenyl-piperazine may confer selectivity for serotonin (5-HT1A) or dopamine receptors, as seen in analogs with similar substituents .
  • Piperazine Modifications : Fluorine substitution improves metabolic stability and receptor binding compared to dichloro or phenyl groups .
  • Linker Chemistry : Sulfonyl vs. oxo linkers influence dipole interactions, affecting binding kinetics and off-target effects .

Biological Activity

3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a benzamide core with several functional groups that enhance its biological activity:

  • Chloro Group : Increases lipophilicity and may influence receptor binding.
  • Sulfonyl-Ethyl Linkage : Improves solubility and stability.
  • Piperazine Ring with Fluorophenyl Moiety : Enhances interaction with biological targets, particularly receptors and enzymes.

Preliminary studies suggest that this compound can effectively bind to specific biological targets, modulating their activity. The sulfonyl group plays a crucial role in facilitating interactions with enzyme active sites, which may lead to therapeutic effects in various diseases, including cancer and neurological disorders.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • IC50 Values : A related compound demonstrated an IC50 value of 0.165 μM against cancer cell lines, indicating potent cytotoxic effects .
  • Mechanism : The compound's ability to inhibit specific kinases and modulate apoptotic pathways has been observed, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. While specific data on this compound is limited, structurally similar benzamides have shown promising antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

Case Studies

  • Cancer Treatment : In a study focusing on piperazine derivatives, compounds with structural similarities to this compound exhibited significant inhibition of tumor growth in xenograft models. The results indicated a tumor growth inhibition (TGI) of approximately 48% compared to control treatments .
  • Receptor Modulation : Research has indicated that the compound can act as a ligand for serotonin receptors, potentially enhancing its utility in treating psychiatric disorders .

Research Findings Summary Table

Study/Source Biological Activity IC50 Value Notes
Study on piperazine derivativesAntitumor0.165 μMSignificant cytotoxicity against cancer cell lines
Antimicrobial studiesBacterial inhibitionN/AEffective against Staphylococcus aureus
Cancer xenograft modelTumor growth inhibitionN/ATGI of ~48% compared to control

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis involves three key steps:

  • Step 1 : Preparation of the benzamide core via coupling of 3-chlorobenzoic acid with ethylenediamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions .
  • Step 2 : Sulfonylation of the piperazine ring using 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Step 3 : Final coupling of the sulfonylated piperazine with the benzamide intermediate under reflux in acetonitrile for 12–24 hours .
  • Optimization : Yields improve with strict moisture control, stoichiometric excess of sulfonyl chloride (1.2 eq), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the chloro and fluorophenyl groups (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 495.12) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodological Answer : Initial screening focuses on:

  • Serotonin Receptor Binding : Radioligand displacement assays (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A} receptors) due to structural similarity to piperazine-based ligands .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at concentrations ≤50 µM .

Advanced Research Questions

Q. How does the sulfonyl-piperazine moiety influence receptor binding kinetics and selectivity?

  • Methodological Answer :

  • Binding Affinity : The sulfonyl group enhances hydrogen bonding with residues in the 5-HT1A_{1A} receptor’s transmembrane domain (e.g., Asp116), confirmed via mutagenesis studies .
  • Selectivity : Fluorine at the para position of the phenyl ring reduces off-target binding to dopamine D2_2 receptors (IC50_{50} ratio: 5-HT1A_{1A}/D2_2 = 12:1) compared to non-fluorinated analogs .
  • Kinetic Studies : Surface plasmon resonance (SPR) reveals a dissociation constant (KdK_d) of 8.3 nM and slow off-rate (t1/2t_{1/2} = 45 min), suggesting prolonged receptor occupancy .

Q. What structure-activity relationship (SAR) trends emerge from modifying the benzamide or piperazine subunits?

  • Methodological Answer : Key SAR findings from analogs (see Table 1):

  • Chloro vs. Fluoro Substitution : Chloro at the benzamide 3-position increases 5-HT1A_{1A} affinity (Ki = 2.1 nM) compared to fluoro (Ki = 5.8 nM) but reduces solubility .

  • Piperazine Modifications : Replacing 4-fluorophenyl with methoxynaphthalene (e.g., analog B) shifts selectivity to 5-HT2A_{2A} receptors (Ki = 15 nM) .

    Table 1 : Comparative Pharmacological Profiles of Structural Analogs

    AnalogSubstituent (R)5-HT1A_{1A} Ki (nM)Solubility (µg/mL)
    Parent3-Cl, 4-FPh2.112.5
    A3-F, 4-FPh5.818.9
    B3-Cl, Methoxynapthyl15.08.2

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2t_{1/2}) and brain penetration (e.g., Kp,uu_{p,uu} = 0.3 in rats) to identify poor bioavailability .
  • Metabolite Identification : LC-MS/MS detects N-dealkylated metabolites, which lack activity, explaining reduced efficacy in vivo .
  • Formulation Adjustments : Use cyclodextrin-based formulations to enhance solubility (e.g., from 12.5 to 45 µg/mL) without altering potency .

Methodological Considerations

  • Radioligand Binding Assays : Use transfected HEK293 cells expressing human 5-HT receptors; 3^3H-labeled ligands improve sensitivity .
  • Molecular Dynamics (MD) Simulations : Predict binding poses using Schrödinger Suite to guide synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.